The 6-methyluracil core, a seemingly simple pyrimidine derivative, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features and synthetic tractability have allowed for the generation of a vast and diverse chemical library, leading to the discovery of compounds with a remarkable spectrum of biological activities. This guide provides an in-depth exploration of the multifaceted therapeutic potential of 6-methyluracil derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. We will delve into the synthetic strategies that unlock this diversity, explore the intricate mechanisms of action, and provide detailed, field-proven experimental protocols to empower your research endeavors.
The biological activity of 6-methyluracil derivatives is intrinsically linked to the diverse substituents that can be introduced around the core pyrimidine ring. Understanding the synthetic pathways to these derivatives is paramount for any drug discovery program.
The classical and most common approach to the 6-methyluracil core involves the condensation of ethyl acetoacetate with urea or thiourea. This method is robust, high-yielding, and allows for the initial incorporation of the key methyl group at the C6 position.
A novel one-pot synthesis method has also been developed, reacting 2,2,6-trimethyl-4H-1,3-dioxin-4-one with urea or thiourea compounds in the presence of a catalyst like Ytterbium(III) trifluoromethanesulfonate (Yb(TFA)3), offering an efficient alternative.[1][2]
The nitrogen atoms at positions N1 and N3 of the uracil ring are readily amenable to alkylation and acylation, providing a primary avenue for diversification and modulation of biological activity. Standard alkylation procedures often involve the use of alkyl halides in the presence of a base. For instance, N-butyl derivatives of 6-methyluracil can be synthesized by alkylating 6-methyluracil with butyl bromide in a sodium hydroxide solution.[3]
The C5 position of the 6-methyluracil ring is another critical site for modification. Introduction of various substituents at this position has been shown to significantly impact biological activity, particularly in the context of anticancer and antimicrobial agents. For example, the introduction of a hexynyl group at the C5 position has been demonstrated to increase both antibacterial and cytotoxic activity.[4]
Below are schematic representations of common synthetic routes to access diverse 6-methyluracil derivatives.
A significant body of research has focused on the development of 6-methyluracil derivatives as potent anticancer agents. These compounds often exert their effects through the induction of programmed cell death (apoptosis) and by halting the cell cycle, thereby preventing tumor growth.
Many cytotoxic 6-methyluracil derivatives trigger the intrinsic apoptotic pathway. This pathway is characterized by a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of cysteine-aspartic proteases (caspases), with caspase-3 and -7 being the key executioner caspases that dismantle the cell.[3][6] Some derivatives have been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[7]
In addition to inducing apoptosis, certain 6-methyluracil derivatives can arrest the cell cycle at specific checkpoints, most notably the G1 phase.[4] This prevents the cell from progressing through the cell cycle and replicating its DNA, ultimately leading to a halt in proliferation.
The anticancer potency of 6-methyluracil derivatives is highly dependent on the nature and position of their substituents. Key SAR observations include:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
6-Methyluracil derivatives have demonstrated significant potential as antiviral agents, with activity against a range of viruses.
The primary mechanism of antiviral action for many 6-methyluracil derivatives is the inhibition of viral replication. This can occur through various means, including the inhibition of key viral enzymes such as reverse transcriptase in HIV.[5] For some derivatives, the exact mechanism of action against certain viruses, like the influenza virus, is still under investigation.
The antiviral activity of these compounds is highly sensitive to their structural modifications:
This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).
A particularly exciting area of research for 6-methyluracil derivatives is their potential in treating neurodegenerative diseases like Alzheimer's disease. This activity is primarily attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Novel 6-methyluracil derivatives have been designed as bifunctional AChE inhibitors.[8] These molecules are capable of spanning the active site gorge of the enzyme, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS). This dual-binding mode can lead to potent and selective inhibition of AChE.[8]
The design of effective AChE inhibitors based on the 6-methyluracil scaffold has been guided by key SAR principles:
Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for inhibitors.
Emerging evidence suggests that 6-methyluracil derivatives can modulate the immune system, exhibiting both immunostimulatory and immunosuppressive properties depending on the specific derivative and the biological context.
The immunomodulatory effects of these compounds are often mediated through the regulation of cytokine production. This is frequently achieved by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of inflammation and immunity, controlling the expression of numerous pro-inflammatory cytokines like TNF-α and IL-6.[2][4]
The SAR for the immunomodulatory effects of 6-methyluracil derivatives is an active area of investigation. Preliminary findings suggest that the nature of the substituents on the pyrimidine ring can influence the balance between pro-inflammatory and anti-inflammatory responses.
The 6-methyluracil scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents. The diverse biological activities of its derivatives, ranging from anticancer and antiviral to neuroprotective and immunomodulatory, underscore its significance in medicinal chemistry. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles.
This guide has provided a comprehensive overview of the current state of knowledge on the biological activities of 6-methyluracil derivatives. It is our hope that this resource will inspire and facilitate further research into this promising class of compounds, ultimately leading to the development of new and effective therapies for a range of human diseases.
-
Masson, G., et al. (2015). 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. ChemMedChem, 10(12), 2091-2101. [Link]
-
Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365. [Link]
-
Aslanoglu, F., & Yazıcı, A. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Synthetic Communications, 53(18), 1587-1596. [Link]
-
Wang, C., et al. (2005). Up-regulation of IL-6 and TNF-α induced by SARS-coronavirus spike protein in murine macrophages via NF-κB pathway. Virus Research, 114(1-2), 143-150. [Link]
-
Petrov, K. A., et al. (2022). Antimicrobial and Cytotoxic Agents in 6-methyluracil Molecules of Amphiphilic Nature with Nonsaturated Substituents at Uracil Ring. Current Medicinal Chemistry, 29(1), 154-167. [Link]
-
Abdel-Aziz, A. A. M., et al. (2022). Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells. Archiv der Pharmazie, 355(4), 2100454. [Link]
-
Gieroń, M. A., et al. (2020). Modulation of TNF-α, interleukin-6, and interleukin-10 by nebivolol–valsartan and nebivolol–lisinopril polytherapy in SHR rats. Journal of the American Heart Association, 9(18), e016831. [Link]
-
Giorgetti, E. (2022). The concept of intrinsic versus extrinsic apoptosis. Biochemical Society Transactions, 50(1), 1-11. [Link]
-
Ozerov, A. A., et al. (2016). 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. Bioorganic & Medicinal Chemistry, 24(12), 2733-2743. [Link]
-
Novikov, M. S., & Geisman, A. N. (2014). Methods of Synthesis of 6-Substituted Uracil Derivatives – The Structural Base of Antiviral Agents (Review). Chemistry of Heterocyclic Compounds, 49(10), 1426-1450. [Link]
-
Zamyatina, A., et al. (2018). Novel Uracil-Based Inhibitors of Acetylcholinesterase with Potency for Treating Memory Impairment in an Animal Model of Alzheimer's Disease. Molecules, 23(10), 2548. [Link]
-
Pal, D., et al. (2019). Acetylcholinesterase Inhibitors: Structure Based Design, Synthesis, Pharmacophore Modeling, and Virtual Screening. Journal of Chemical Information and Modeling, 59(7), 3127-3141. [Link]
-
Koyuncu, I., et al. (2019). Synthesis and characterisation of an acetylcholinesterase inhibitor. PEARL - Plymouth Electronic Archive and Research Library. [Link]
- Shi, Y., et al. (2020). Preparation method of compound containing 6-methyl uracil structure. CN111333586A.
-
De Clercq, E. (2009). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Chemistry & Chemotherapy, 19(5), 155-180. [Link]
-
Romanova, E. V., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3658. [Link]
-
Shaker, R. M. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(43), 27367-27391. [Link]
-
Piras, M., et al. (2021). Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. International Journal of Molecular Sciences, 22(16), 8749. [Link]
-
Kim, D. H., et al. (2015). Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells. PLoS One, 10(5), e0127561. [Link]
-
Teo, J. P., et al. (2013). Spontaneous NF-kB Activation by Autocrine TNFa Signaling: A Computational Analysis. PLoS One, 8(11), e78887. [Link]
-
Sun, S. C. (2011). Regulation of NF-κB by TNF Family Cytokines. Immunologic Research, 50(1), 1-9. [Link]
-
Chen, L. F., & Greene, W. C. (2004). Shaping the nuclear action of NF-kappaB. Nature Reviews Molecular Cell Biology, 5(5), 392-401. [Link]
-
Liu, S. F., & Malik, A. B. (2006). NF-κB activation as a pathological mechanism of septic shock and inflammation. American Journal of Physiology-Lung Cellular and Molecular Physiology, 290(4), L622-L645. [Link]
-
Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684. [Link]
-
Perkins, N. D. (2007). Integrating cell-signalling pathways with NF-κB and IKK function. Nature Reviews Molecular Cell Biology, 8(1), 49-62. [Link]
-
Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell, 132(3), 344-362. [Link]
-
Vallabhapurapu, S., & Karin, M. (2009). Regulation and function of NF-κB transcription factors in the immune system. Annual Review of Immunology, 27, 693-733. [Link]
-
Bonizzi, G., & Karin, M. (2004). The two NF-κB activation pathways and their role in innate and adaptive immunity. Trends in Immunology, 25(6), 280-288. [Link]
-
Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545-558. [Link]
-
Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). 30 Years of NF-κB: A Blossoming of Relevance to Human Pathobiology. Cell, 168(1-2), 37-57. [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]
-
Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12(1), 86. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2(1), 1-6. [Link]
-
Mitchell, S., Vargas, J., & Hoffmann, A. (2016). Signaling via the NFκB system. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 8(3), 227-241. [Link]
-
Christian, F., Smith, E. L., & Carmody, R. J. (2016). The Regulation of NF-κB Subunits by Phosphorylation. Cells, 5(1), 12. [Link]
-
Napetschnig, J., & Wu, H. (2013). Molecular basis of NF-κB signaling. Annual Review of Biophysics, 42, 443-468. [Link]
-
Israel, A. (2010). The IKK complex, a central regulator of NF-κB activation. Cold Spring Harbor Perspectives in Biology, 2(3), a000158. [Link]
-
Scheidereit, C. (2006). IκB kinase complexes: gateways to NF-κB activation and transcription. Oncogene, 25(51), 6685-6705. [Link]
-
Hinz, M., & Scheidereit, C. (2014). The IκB kinase complex in NF-κB regulation and beyond. EMBO Reports, 15(1), 46-61. [Link]
-
Adli, M., & Baldwin, A. S. (2006). IKK-i/IKKϵ and the NEMO-related protein OPTN are new partners in T-cell costimulation. Nature Immunology, 7(11), 1149-1151. [Link]
-
Ea, C. K., Deng, L., Xia, Z. P., Pineda, G., & Chen, Z. J. (2006). Activation of IKK by results in site-specific ubiquitination of NEMO and phosphorylation of IKKβ. Molecular Cell, 22(2), 245-257. [Link]
-
Wu, C. J., Conze, D. B., Li, X., & Ashwell, J. D. (2006). The E3 ligase Cbl-b inhibits TCR-induced IκB kinase activation. Nature Immunology, 7(11), 1187-1195. [Link]
-
Poyet, J. L., et al. (2000). Ubc13 is required for TNFα-induced IKK activation and protects from TNFα-induced apoptosis. The EMBO Journal, 19(17), 4676-4685. [Link]
-
Chen, Z. J. (2005). Ubiquitin signalling in the NF-κB pathway. Nature Cell Biology, 7(8), 758-765. [Link]
-
Wertz, I. E., & Dixit, V. M. (2010). Signaling from TNFR1 and related death receptors. Cold Spring Harbor Perspectives in Biology, 2(4), a003039. [Link]
-
Skaug, B., Jiang, X., & Chen, Z. J. (2009). The role of ubiquitin in NF-κB regulatory pathways. Annual Review of Biochemistry, 78, 769-796. [Link]
-
Chen, Z. J., & Sun, L. J. (2008). Nonproteolytic functions of ubiquitin in cell signaling. Molecular Cell, 31(4), 453-460. [Link]
-
Iwai, K., & Tokunaga, F. (2009). Linear polyubiquitination: a new regulator of NF-κB activation. EMBO Reports, 10(7), 706-713. [Link]
-
Tokunaga, F., et al. (2009). The linear ubiquitin chain assembly complex (LUBAC) is a novel E3 ligase that generates a new type of ubiquitin signal. Nature Cell Biology, 11(2), 130-138. [Link]
-
Gerlach, B., et al. (2011). Linear ubiquitination prevents inflammation and regulates immune signalling. Nature, 471(7340), 591-596. [Link]
-
Ikeda, F., et al. (2011). The linear ubiquitin chain assembly complex (LUBAC) is essential for inflammatory responses. Nature, 471(7340), 637-641. [Link]
-
Haas, T. L., Emmerich, C. H., Gerlach, B., & Krappmann, D. (2009). Recruitment of the linear ubiquitin chain assembly complex (LUBAC) to the TNF-R1 signaling complex. The EMBO Journal, 28(21), 3313-3325. [Link]
-
Niu, J., Shi, Y., Iwai, K., & Wu, Z. H. (2011). LUBAC-mediated linear ubiquitination of NEMO negatively regulates the activity of IKKα/IKKβ in TNFα signaling. The EMBO Journal, 30(8), 1477-1489. [Link]
-
Tokunaga, F., & Iwai, K. (2012). LUBAC, a novel ubiquitin ligase for linear ubiquitination, is crucial for inflammation and immune responses. Proceedings of the Japan Academy, Series B, 88(5), 177-187. [Link]
-
Popivanova, B. K., et al. (2008). The linear ubiquitin-specific deubiquitinase OTULIN is a potent inhibitor of NF-κB signaling. Nature Communications, 4(1), 1-12. [Link]
-
Keusekotten, K., et al. (2013). OTULIN antagonizes LUBAC signaling by specifically hydrolyzing Met1-linked polyubiquitin. Cell, 153(6), 1312-1326. [Link]
-
Fiil, B. K., et al. (2013). OTULIN-mediated cleavage of linear ubiquitin chains is required for innate immunity. Nature, 498(7454), 333-338. [Link]
-
Taki, M., et al. (2013). The OTULIN-LUBAC signaling axis is a key regulator of inflammation and tissue homeostasis. Nature, 498(7454), 339-344. [Link]
-
Draber, P., et al. (2015). LUBAC-recruited CYLD and A20 regulate linear ubiquitin signaling and cell death. The EMBO Journal, 34(18), 2232-2249. [Link]
-
Wagner, S., et al. (2016). The A20-binding inhibitor of NF-κB (ABIN) proteins and their role in regulating inflammatory signaling. Journal of Cell Science, 129(15), 2845-2853. [Link]
-
Verhelst, K., et al. (2012). A20's double life in TNF signaling: a master regulator of ubiquitination. Trends in Biochemical Sciences, 37(10), 413-422. [Link]
-
Wertz, I. E., et al. (2004). De-ubiquitination and ubiquitin ligase domains of A20 downregulate NF-κB signalling. Nature, 430(7000), 694-699. [Link]
-
Coornaert, B., et al. (2008). TPL2/COT/MAP3K8 is a crucial component of the TLR4- and TNF-R1-induced classical NF-κB pathway. The Journal of Biological Chemistry, 283(14), 8847-8855. [Link]
-
Beinke, S., & Ley, S. C. (2004). Functions of NF-κB1 and NF-κB2 in immune cell biology. Biochemical Journal, 382(Pt 2), 393-409. [Link]
-
Siebenlist, U., Brown, K., & Claudio, E. (2005). Control of lymphocyte development and activation by NF-κB. Nature Reviews Immunology, 5(6), 435-445. [Link]
-
Kaileh, M., & Sen, R. (2012). NF-κB and B cell activation. Current Opinion in Immunology, 24(3), 288-295. [Link]
-
Gerondakis, S., & Siebenlist, U. (2010). Roles of the NF-κB pathway in lymphocyte development and function. Cold Spring Harbor Perspectives in Biology, 2(5), a000182. [Link]
-
Sun, S. C. (2012). The non-canonical NF-κB pathway. Immunological Reviews, 246(1), 125-140. [Link]
-
Cildir, G., Low, K. C., & Tergaonkar, V. (2016). Noncanonical NF-κB signaling in health and disease. Trends in Molecular Medicine, 22(5), 414-429. [Link]
-
Zarnegar, B. J., et al. (2008). The TRAF1-NIK signaling axis is an essential positive regulator of the noncanonical NF-κB pathway in B cells. Immunity, 29(1), 123-134. [Link]
-
Ramakrishnan, P., et al. (2004). The TRAF6-NF-κB signaling pathway in immunity and cancer. Genes & Cancer, 1(3), 236-249. [Link]
-
Xiao, G., Harhaj, E. W., & Sun, S. C. (2001). NF-κB-inducing kinase (NIK) is a key regulator of the noncanonical NF-κB pathway. The EMBO Journal, 20(23), 6613-6623. [Link]
-
Senftleben, U., et al. (2001). Activation by IKKα of a second, evolutionary conserved, NF-κB signaling pathway. Science, 293(5534), 1495-1499. [Link]
-
Claudio, E., Brown, K., Park, S., Wang, H., & Siebenlist, U. (2002). The ubiquitin-editing enzyme A20 requires its zinc finger domains for processing of ubiquitin chains and NF-κB signaling. The Journal of Cell Biology, 157(7), 1149-1155. [Link]
-
Coornaert, B., et al. (2009). The E3 ubiquitin-ligase activity of A20 is not required for the inhibition of NF-κB signaling. The Journal of Biological Chemistry, 284(27), 18209-18217. [Link]
-
Shembade, N., Ma, A., & Harhaj, E. W. (2010). Inhibition of NF-κB signaling by A20 is dependent on its deubiquitinase activity. The Journal of Biological Chemistry, 285(11), 7802-7809. [Link]
-
Lin, S. C., & Karin, M. (2007). NF-κB in cancer: a marked target. Seminars in Cancer Biology, 17(4), 264-275. [Link]
-
Karin, M. (2006). Nuclear factor-κB in cancer development and progression. Nature, 441(7092), 431-436. [Link]
-
DiDonato, J. A., Mercurio, F., & Karin, M. (2012). NF-κB and the link between inflammation and cancer. Immunological Reviews, 246(1), 379-400. [Link]
-
Grivennikov, S. I., Greten, F. R., & Karin, M. (2010). Immunity, inflammation, and cancer. Cell, 140(6), 883-899. [Link]
-
Karin, M., & Greten, F. R. (2005). NF-κB: linking inflammation and immunity to cancer development and progression. Nature Reviews Immunology, 5(10), 749-759. [Link]
-
Pikarsky, E., et al. (2004). NF-κB functions as a tumour promoter in inflammation-associated cancer. Nature, 431(7007), 461-466. [Link]
-
Greten, F. R., et al. (2004). IKKβ is required for the development of inflammation-associated colon cancer. Cell, 118(3), 285-296. [Link]
-
Luo, J. L., Kamata, H., & Karin, M. (2005). The IKK-NF-κB signaling module: a master regulator of inflammation and cancer. Seminars in Cancer Biology, 15(2), 77-87. [Link]
-
Karin, M. (2009). NF-κB as a critical link between inflammation and cancer. Cold Spring Harbor Perspectives in Biology, 1(5), a000141. [Link]
-
Ben-Neriah, Y., & Karin, M. (2011). Inflammation meets cancer, with NF-κB as the matchmaker. Nature Immunology, 12(8), 715-723. [Link]
-
Karin, M., & Lin, A. (2002). NF-κB at the crossroads of life and death. Nature Immunology, 3(3), 221-227. [Link]
-
Kucharczak, J., Simmons, M. J., Fan, Y., & Gélinas, C. (2003). To be or not to be: NF-κB is the answer--role of Rel/NF-κB in the regulation of apoptosis. Oncogene, 22(56), 8961-8982. [Link]
-
Pahl, H. L. (1999). Activators and target genes of Rel/NF-κB transcription factors. Oncogene, 18(49), 6853-6866. [Link]
-
Ghosh, S., & Karin, M. (2002). Missing pieces in the NF-κB puzzle. Cell, 109(Supplement), S81-S96. [Link]
-
Li, Q., & Verma, I. M. (2002). NF-κB regulation in the immune system. Nature Reviews Immunology, 2(10), 725-734. [Link]
-
Hayden, M. S., & Ghosh, S. (2012). NF-κB, the first quarter-century: remarkable progress and outstanding questions. Genes & Development, 26(3), 203-234. [Link]
-
Hoffmann, A., Natoli, G., & Ghosh, G. (2006). Transcriptional regulation via the NF-κB signaling module. Oncogene, 25(51), 6706-6716. [Link]
-
Natoli, G. (2006). Tuning up inflammation: how the underlying genome organization creates inflammatory memory. The Journal of Experimental Medicine, 203(10), 2211-2215. [Link]
-
Smale, S. T. (2011). Selective transcription in response to an inflammatory stimulus. Cell, 147(6), 1215-1220. [Link]
-
Medzhitov, R. (2007). Recognition of microorganisms and activation of the immune response. Nature, 449(7164), 819-826. [Link]
-
Akira, S., Uematsu, S., & Takeuchi, O. (2006). Pathogen recognition and innate immunity. Cell, 124(4), 783-801. [Link]
-
Kawai, T., & Akira, S. (2010). The role of pattern-recognition receptors in innate immunity: update on Toll-like receptors. Nature Immunology, 11(5), 373-384. [Link]
-
O'Neill, L. A., & Bowie, A. G. (2007). The family of five: TIR-domain-containing adaptors in Toll-like receptor signalling. Nature Reviews Immunology, 7(5), 353-364. [Link]